Cas no 2228265-95-8 (tert-butyl N-(1-{imidazo1,2-apyridin-3-yl}-2-oxoethyl)carbamate)

Tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and medicinal chemistry. Its structure incorporates both an imidazo[1,2-a]pyridine scaffold, known for bioactivity, and a tert-butyl carbamate (Boc) protecting group, offering stability and selective deprotection under mild acidic conditions. The compound’s ketone functionality provides a reactive site for further derivatization, enabling the construction of complex heterocyclic systems. Its high purity and well-defined reactivity make it suitable for peptide coupling, cross-coupling reactions, and the development of drug candidates targeting CNS disorders or infectious diseases. The Boc group ensures compatibility with standard synthetic protocols, enhancing its utility in multistep syntheses.
tert-butyl N-(1-{imidazo1,2-apyridin-3-yl}-2-oxoethyl)carbamate structure
2228265-95-8 structure
Product Name:tert-butyl N-(1-{imidazo1,2-apyridin-3-yl}-2-oxoethyl)carbamate
CAS No:2228265-95-8
MF:C14H17N3O3
MW:275.303083181381
CID:6350930
PubChem ID:165899947
Update Time:2025-05-28

tert-butyl N-(1-{imidazo1,2-apyridin-3-yl}-2-oxoethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(1-{imidazo1,2-apyridin-3-yl}-2-oxoethyl)carbamate
    • tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate
    • 2228265-95-8
    • EN300-1886586
    • Inchi: 1S/C14H17N3O3/c1-14(2,3)20-13(19)16-10(9-18)11-8-15-12-6-4-5-7-17(11)12/h4-10H,1-3H3,(H,16,19)
    • InChI Key: RUZZMOFTADIEJC-UHFFFAOYSA-N
    • SMILES: O(C(NC(C=O)C1=CN=C2C=CC=CN12)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 275.12699141g/mol
  • Monoisotopic Mass: 275.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 72.7Ų

tert-butyl N-(1-{imidazo1,2-apyridin-3-yl}-2-oxoethyl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1886586-1g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate
2228265-95-8
1g
$1557.0 2023-09-18
Enamine
EN300-1886586-5g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate
2228265-95-8
5g
$4517.0 2023-09-18
Enamine
EN300-1886586-10g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate
2228265-95-8
10g
$6697.0 2023-09-18
Enamine
EN300-1886586-0.05g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate
2228265-95-8
0.05g
$1308.0 2023-09-18
Enamine
EN300-1886586-0.1g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate
2228265-95-8
0.1g
$1371.0 2023-09-18
Enamine
EN300-1886586-0.25g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate
2228265-95-8
0.25g
$1432.0 2023-09-18
Enamine
EN300-1886586-0.5g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate
2228265-95-8
0.5g
$1495.0 2023-09-18
Enamine
EN300-1886586-1.0g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate
2228265-95-8
1g
$1557.0 2023-05-25
Enamine
EN300-1886586-2.5g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate
2228265-95-8
2.5g
$3051.0 2023-09-18
Enamine
EN300-1886586-5.0g
tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate
2228265-95-8
5g
$4517.0 2023-05-25

Additional information on tert-butyl N-(1-{imidazo1,2-apyridin-3-yl}-2-oxoethyl)carbamate

Comprehensive Overview of tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate (CAS No. 2228265-95-8)

The compound tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate (CAS No. 2228265-95-8) is a highly specialized organic molecule with significant applications in pharmaceutical research and drug development. Its unique structure, featuring an imidazo[1,2-a]pyridine core and a carbamate protecting group, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are increasingly interested in this molecule due to its potential role in targeting kinase inhibitors and G-protein-coupled receptors (GPCRs), which are hot topics in modern drug discovery.

In recent years, the demand for imidazo[1,2-a]pyridine derivatives has surged, driven by their versatility in medicinal chemistry. The tert-butyl carbamate group in this compound provides excellent stability during synthetic processes, making it a preferred choice for peptide coupling and protecting group strategies. This aligns with the growing trend of green chemistry and sustainable synthesis, as researchers seek efficient methods to minimize waste and improve yields.

One of the most frequently searched questions in the field is: "What are the applications of imidazo[1,2-a]pyridine in drug discovery?" The answer lies in the compound's ability to modulate key biological pathways. tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate serves as a precursor for developing anti-inflammatory and antiviral agents, addressing global health challenges such as COVID-19 and chronic inflammatory diseases. Its structural motif is also explored in cancer therapeutics, particularly in tyrosine kinase inhibitors, which are a focal point of oncology research.

From a synthetic perspective, the compound's CAS No. 2228265-95-8 is often referenced in patent literature and academic journals, highlighting its importance in intellectual property and innovation-driven research. The imidazo[1,2-a]pyridine scaffold is known for its drug-like properties, including good solubility and bioavailability, which are critical for lead optimization in pharmaceutical development. These attributes make it a recurring subject in discussions about fragment-based drug design and high-throughput screening.

Another trending topic is the role of carbamate-protected intermediates in peptide synthesis. The tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate exemplifies this utility, as its Boc group can be selectively removed under mild acidic conditions, enabling precise control over multi-step reactions. This feature is particularly valuable in the synthesis of bioconjugates and prodrugs, which are gaining traction in targeted drug delivery systems.

In summary, tert-butyl N-(1-{imidazo[1,2-a]pyridin-3-yl}-2-oxoethyl)carbamate (CAS No. 2228265-95-8) is a multifaceted compound with broad relevance in medicinal chemistry and pharmaceutical innovation. Its applications span from kinase inhibitor development to peptide-based therapeutics, reflecting the dynamic interplay between chemical structure and biological activity. As the scientific community continues to explore its potential, this compound remains a cornerstone in the quest for novel and effective treatments.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited